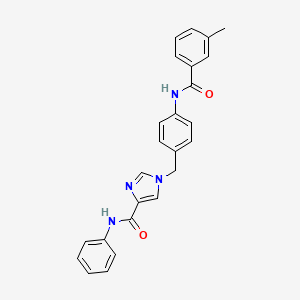
1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide” is a complex organic molecule. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound contains a benzamide moiety, which is a common structural unit in many pharmaceuticals and industrial chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, such as the compound , can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzamide moiety, an imidazole ring, and a phenyl group . The exact 3D structure may require advanced computational methods or experimental techniques to determine .Chemical Reactions Analysis
Reactions involving this compound likely occur at the benzylic position, which is the carbon atom attached to the aromatic ring . Benzylic halides, for example, undergo the typical reactions of alkyl halides . The compound could also potentially undergo oxidation reactions at the benzylic position .Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives, like the compound , have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including lung, breast, and prostate cancer cells. The structure-activity relationship (SAR) analysis indicates that the presence of methyl groups and electron-donating groups on the benzimidazole scaffold significantly increases anticancer activity. This compound could potentially be used to develop new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented . These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compound could be explored for its potential use as a broad-spectrum antimicrobial agent.
Pesticidal Applications
Benzamides substituted with heterocyclic compounds have been designed and synthesized for use as pesticides . The compound , with its benzamide and imidazole components, could be a candidate for developing novel pesticides with high activity.
Pharmacological Research
Benzimidazole derivatives are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, and analgesic effects . The compound could be a valuable tool in pharmacological research, leading to the discovery of new drugs with diverse therapeutic applications.
Orientations Futures
The development of new techniques for the preparation of organic compounds, including benzamide derivatives, is a priority area of research in the pharmaceutical industry . The use of green and efficient synthesis methods, such as the one mentioned above, is likely to be a key part of this future research .
Propriétés
IUPAC Name |
1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-18-6-5-7-20(14-18)24(30)27-22-12-10-19(11-13-22)15-29-16-23(26-17-29)25(31)28-21-8-3-2-4-9-21/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSCFDHIUJCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


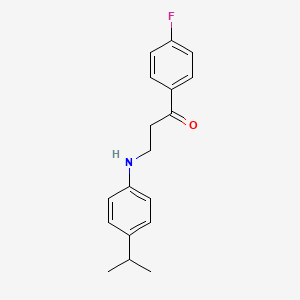


![Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2362146.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)
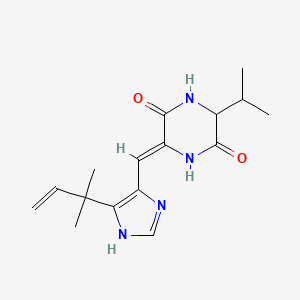
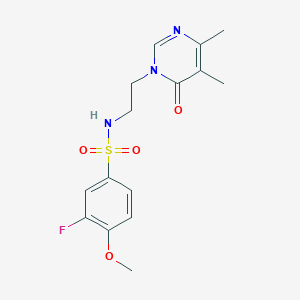

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2362155.png)
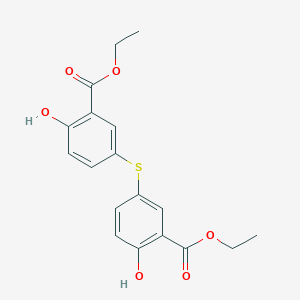
![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2362163.png)